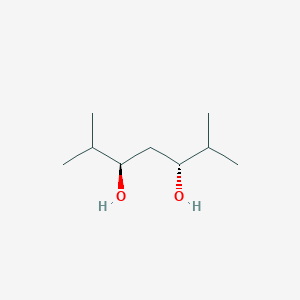
(3R,5R)-2,6-Dimethyl-3,5-heptanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has been gaining attention in the scientific community due to its potential applications in both synthetic chemistry and biology. This compound is also known as syn-2,6-dimethyl-3,5-heptanediol or syn-DMHD. It has a molecular formula of C9H20O2 and a molecular weight of 156.26 g/mol. In
作用机制
The mechanism of action of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also interact with enzymes and proteins in biological systems.
生化和生理效应
There is limited information available on the biochemical and physiological effects of (3R,5R)-2,6-Dimethyl-3,5-heptanediol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also highly soluble in water and organic solvents, making it easy to handle in the laboratory.
实验室实验的优点和局限性
One of the main advantages of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol in lab experiments is its ability to control the stereochemistry of the reaction. This can lead to the synthesis of chiral compounds with high enantiomeric purity. Another advantage is its ease of handling in the laboratory due to its high solubility in water and organic solvents.
One of the limitations of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its cost. It is a relatively expensive compound, which may limit its use in large-scale synthesis reactions. Another limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
未来方向
There are several future directions for the use of (3R,5R)-2,6-Dimethyl-3,5-heptanediol in scientific research. One direction is the development of new synthetic methods for the compound, which may lead to more cost-effective and efficient production. Another direction is the exploration of its potential applications in biology and medicine. It may have potential as a drug candidate or in the development of new therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its interactions with enzymes and proteins.
Conclusion:
In conclusion, (3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has potential applications in both synthetic chemistry and biology. Its ability to control the stereochemistry of reactions makes it a valuable tool in the synthesis of chiral compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic and easy to handle in the laboratory. Future research directions include the development of new synthetic methods, exploration of its potential applications in biology and medicine, and further understanding of its mechanism of action.
合成方法
(3R,5R)-2,6-Dimethyl-3,5-heptanediol can be synthesized using various methods. One of the most commonly used methods is the reduction of 2,6-dimethyl-3,5-heptanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,6-dimethyl-3,5-heptanedione using hydrogen gas and a palladium catalyst. The resulting product is a mixture of syn and anti isomers, which can be separated using column chromatography or recrystallization.
科学研究应用
(3R,5R)-2,6-Dimethyl-3,5-heptanediol has been used in various scientific research applications. One of the most notable applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the final product. It has also been used in the synthesis of natural products and pharmaceuticals.
属性
CAS 编号 |
128899-83-2 |
|---|---|
产品名称 |
(3R,5R)-2,6-Dimethyl-3,5-heptanediol |
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
(3R,5R)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |
InChI 键 |
CPHZAYIWNZNICS-RKDXNWHRSA-N |
手性 SMILES |
CC(C)[C@@H](C[C@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
规范 SMILES |
CC(C)C(CC(C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



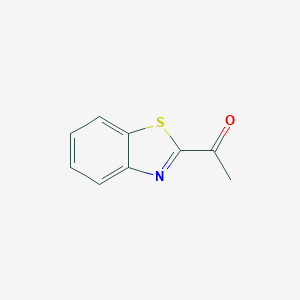


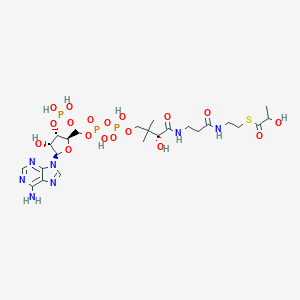
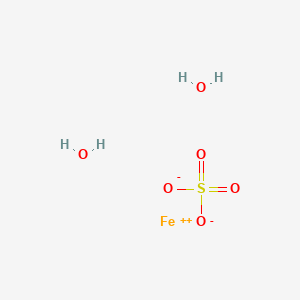


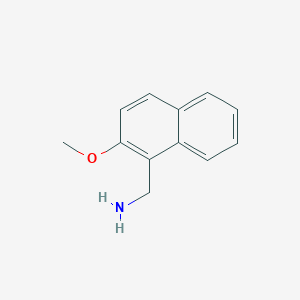
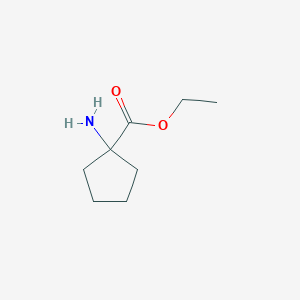

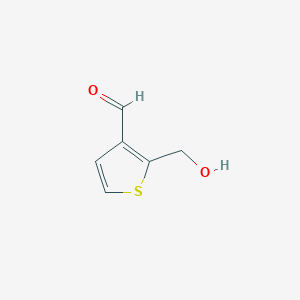
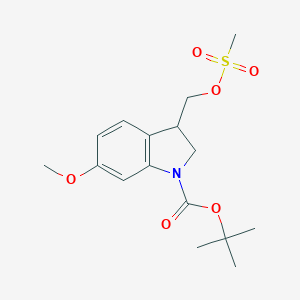
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
